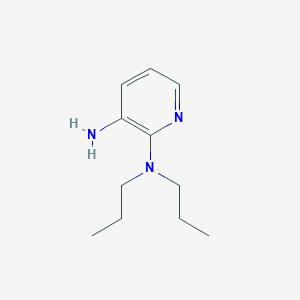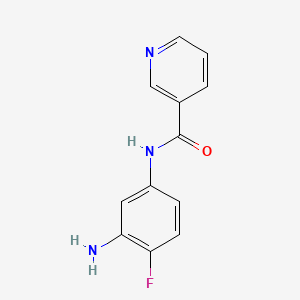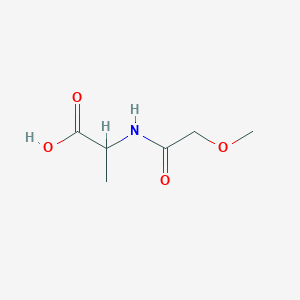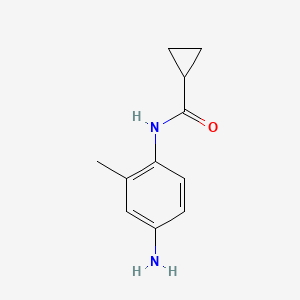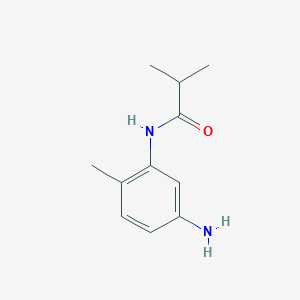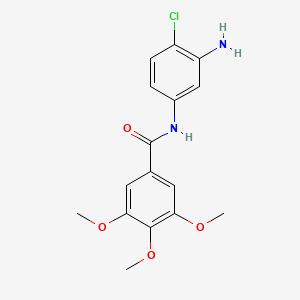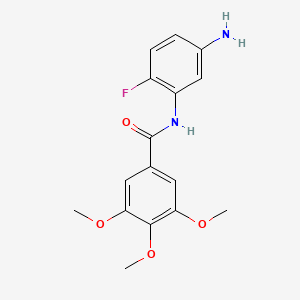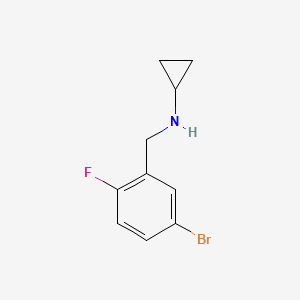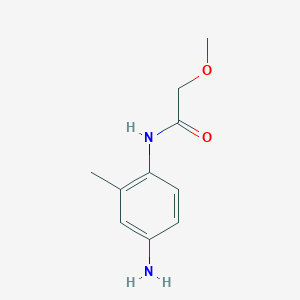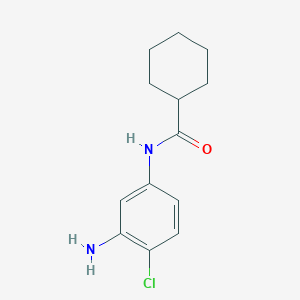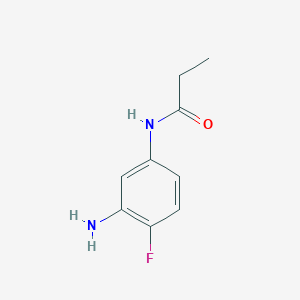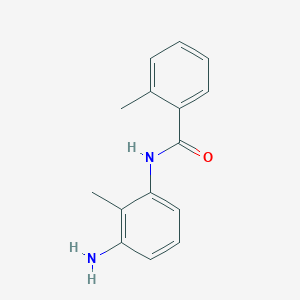
N-(3-Amino-2-methylphenyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-Amino-2-methylphenyl)-2-methylbenzamide, also known as AM2MB, is an organic compound that has been studied extensively in recent years due to its potential applications in various fields such as medicinal chemistry, organic chemistry, and biochemistry. AM2MB is a highly versatile molecule with a wide range of properties, making it a valuable tool for scientific research.
Scientific Research Applications
Crystalline Forms and Therapeutic Applications
- N-(3-Amino-2-methylphenyl)-2-methylbenzamide exhibits various crystalline forms that can be utilized in therapeutic applications. It has potential applications in treating disorders such as asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Spectroscopic Characterization and Structural Importance
- The compound is characterized using spectroscopic methods like NMR, IR, and GC-MS. Its structure, confirmed by X-ray analysis, is important due to its N,O-bidentate directing group, which is suitable for metal-catalyzed C–H bond functionalization reactions (Mamari & Lawati, 2019).
Neurotropic and Psychotropic Profiling
- N-(3-Amino-2-methylphenyl)-2-methylbenzamide shows potential in neurotropic and psychotropic profiling. Specific derivatives of this compound have demonstrated sedative effects and anti-amnesic activities, suggesting their potential in psychoactive therapies (Podolsky, Shtrygol’, & Zubkov, 2017).
Antibacterial Properties
- Derivatives of this compound have been explored for their antibacterial properties. Certain derivatives exhibit significant minimum inhibitory concentration (MIC) values against bacterial strains, highlighting their potential in antibacterial applications (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Cancer Treatment
- Specific forms of N-(3-Amino-2-methylphenyl)-2-methylbenzamide have been identified as kinesin spindle protein (KSP) inhibitors with potential as anticancer agents. They induce cell arrest in mitosis and lead to cell death, supporting their use in cancer treatment (Theoclitou et al., 2011).
Electrochemical Oxidation and Antioxidant Activity
- The electrochemical oxidation studies of amino-substituted benzamide derivatives, including N-(3-Amino-2-methylphenyl)-2-methylbenzamide, are significant in understanding their antioxidant activities and free radical scavenging potentials (Jovanović et al., 2020).
Thermal Stability Analysis
- Research on the thermal stability of derivatives of this compound, such as 2-amino-3,5-dichloro-N-methylbenzamide, provides insights into their safe handling and storage conditions. This information is crucial for both their laboratory and industrial applications (Cong & Cheng, 2021).
Synthesis and Characterization for Various Applications
- The synthesis and characterization of derivatives of N-(3-Amino-2-methylphenyl)-2-methylbenzamide are essential for their application in diverse fields, including the development of novel aromatic polyimides with potential industrial applications (Butt et al., 2005).
Molecular Structure and Intermolecular Interactions
- Understanding the molecular structure and intermolecular interactions of derivatives, such as N-3-hydroxyphenyl-4-methoxybenzamide, is crucial in designing compounds with desired chemical and physical properties. This knowledge assists in the development of new materials and pharmaceuticals (Karabulut et al., 2014).
Antiviral Activity
- Some N-phenylbenzamide derivatives, including 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, have shown promising antiviral activities against Enterovirus 71, making them potential candidates for antiviral drug development (Ji et al., 2013).
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-6-3-4-7-12(10)15(18)17-14-9-5-8-13(16)11(14)2/h3-9H,16H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILDCCZCOKMBMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

